

# 2-(6-Chloropyridin-3-YL)ethanol chemical structure and CAS number

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## Compound of Interest

Compound Name: 2-(6-Chloropyridin-3-YL)ethanol

Cat. No.: B173323

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## In-Depth Technical Guide to 2-(6-Chloropyridin-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Chemical Structure and CAS Number

**2-(6-Chloropyridin-3-YL)ethanol** is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery.

Chemical Structure:

CAS Number: 117528-28-6

Molecular Formula: C<sub>7</sub>H<sub>8</sub>ClNO

### Physicochemical and Spectroscopic Data

A comprehensive summary of the known physical and spectroscopic properties of **2-(6-Chloropyridin-3-YL)ethanol** is provided below. This data is essential for its characterization and use in synthetic applications.

Property	Value
Molecular Weight	157.60 g/mol
Physical Form	Solid or viscous liquid
Purity	Typically $\geq 96\%$
Storage Temperature	2-8°C, under inert atmosphere
SMILES	<chem>ClC1=CC=C(CCO)C=N1</chem>

#### Spectroscopic Data:

While specific experimental spectra for **2-(6-Chloropyridin-3-yl)ethanol** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

##### <sup>1</sup>H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chain. The chemical shifts ( $\delta$ ) are influenced by the electronegativity of the chlorine and oxygen atoms and the aromatic ring currents.

##### <sup>13</sup>C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals corresponding to the five unique carbon atoms in the pyridine ring and the two carbons of the ethanol substituent. The carbon attached to the chlorine atom and the carbon bearing the hydroxyl group are expected to be significantly deshielded.

##### Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands typical for its functional groups. Key expected absorptions include:

- A broad O-H stretching band around  $3300\text{ cm}^{-1}$ .

- C-H stretching vibrations for the aromatic and aliphatic portions just below and above 3000  $\text{cm}^{-1}$ .
- C-O stretching vibration in the region of 1050-1150  $\text{cm}^{-1}$ .
- C=N and C=C stretching vibrations characteristic of the pyridine ring.

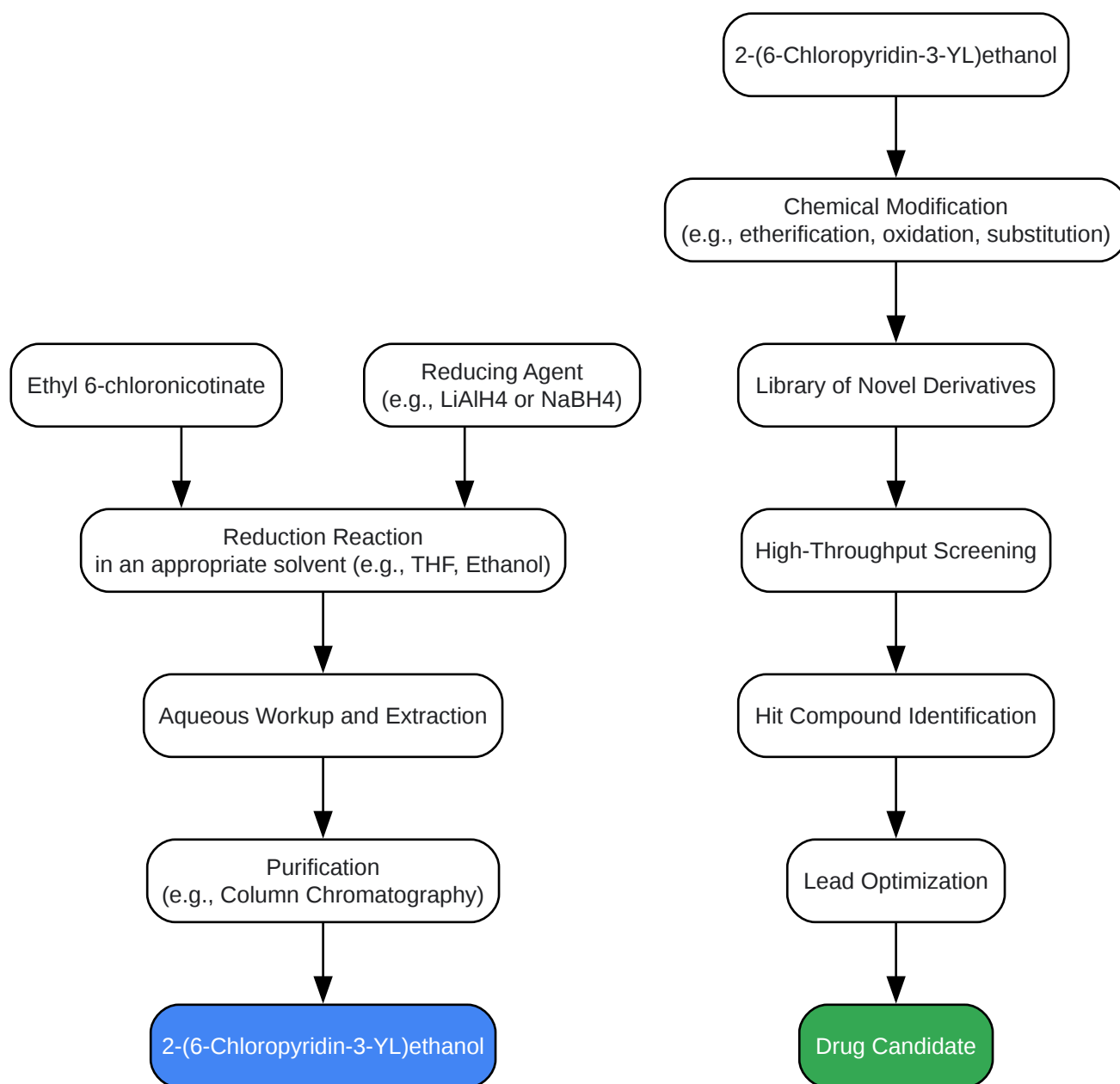
#### Mass Spectrometry (Predicted):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

## Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **2-(6-Chloropyridin-3-yl)ethanol** is the reduction of a suitable carboxylic acid derivative, such as ethyl 6-chloronicotinate.

#### Logical Workflow for Synthesis:



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